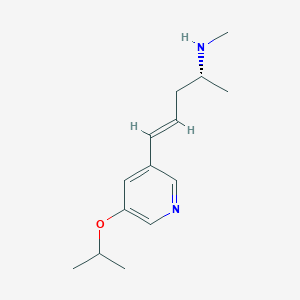
(R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine is a synthetic organic compound that belongs to the class of amines. This compound features a pyridine ring substituted with an isopropoxy group and a pent-4-en-2-amine chain. The stereochemistry is defined by the (R,E) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions.
Formation of the Pent-4-en-2-amine Chain: This can be achieved through a series of reactions including alkylation and amination.
Stereochemical Control: The (R,E) configuration can be controlled using chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be used to study its effects on various biological systems, including its interaction with enzymes and receptors.
Medicine
Potential medicinal applications could include its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry
In industry, the compound could be used in the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (R,E)-5-(5-Methoxypyridin-3-yl)-N-methylpent-4-en-2-amine
- (R,E)-5-(5-Ethoxypyridin-3-yl)-N-methylpent-4-en-2-amine
Uniqueness
The uniqueness of (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine lies in its specific isopropoxy substitution and its stereochemistry
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
(E,2R)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3/b7-5+/t12-/m1/s1 |
InChI Key |
RPCVIAXDAUMJJP-HOSRBBHYSA-N |
Isomeric SMILES |
C[C@H](C/C=C/C1=CC(=CN=C1)OC(C)C)NC |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C=CCC(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13030547.png)
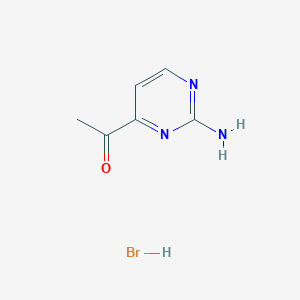


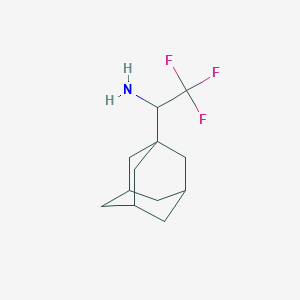
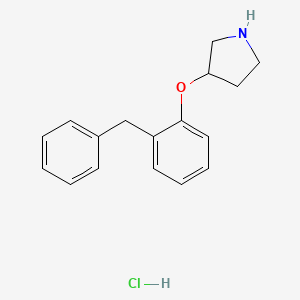

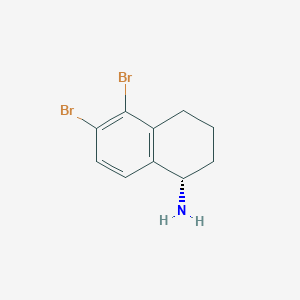

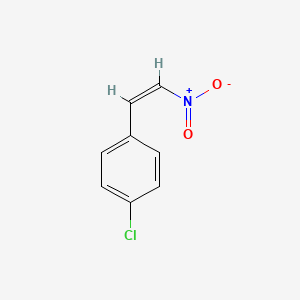
![1-phenyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13030600.png)
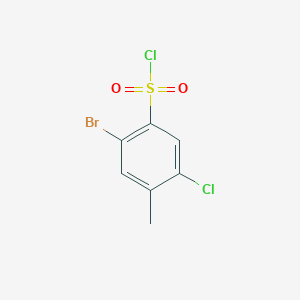
![2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13030610.png)
![3-Nitro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13030611.png)
